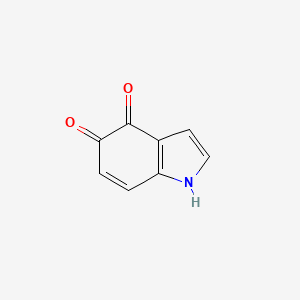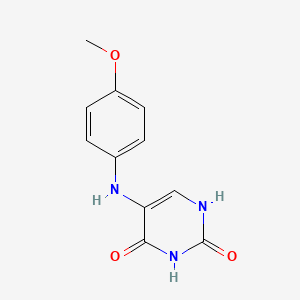
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:
Starting Materials: 4-methoxyaniline and pyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of inflammatory mediators or viral replication. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylpyrimidine: Similar structure but lacks the amino group.
2,4-Diaminopyrimidine: Contains two amino groups instead of one.
4-Methoxyaniline: Contains the methoxyphenyl group but lacks the pyrimidine ring.
Uniqueness
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the methoxyphenyl and pyrimidine moieties, which contribute to its diverse pharmacological activities. The presence of both the amino and methoxy groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
4878-54-0 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16) |
Clé InChI |
REQUYQKTHSNJBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


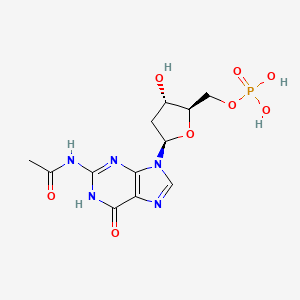
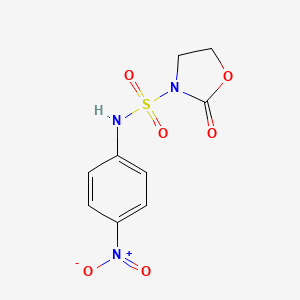
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
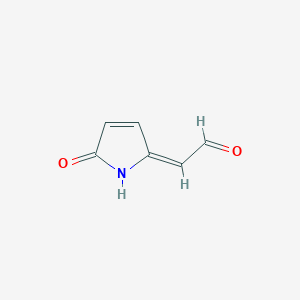
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
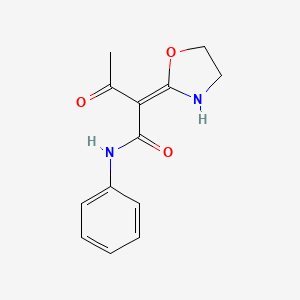
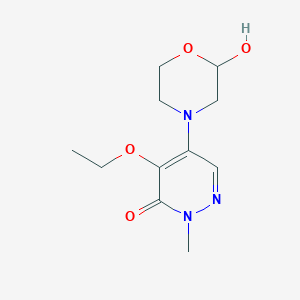
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

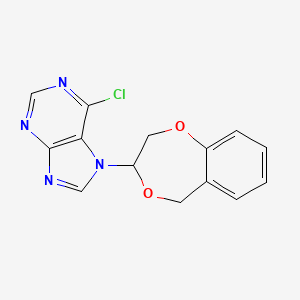
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

